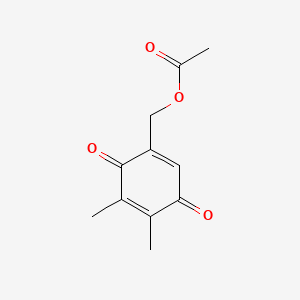
8-acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline core . The specific conditions, such as temperature and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
8-Acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and antiviral agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and acetyl groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of DNA gyrase and topoisomerase, leading to disruption of DNA replication and cell division .
Comparison with Similar Compounds
- 8-Acetyl-7-hydroxy-4-methylcoumarin
- 4-Hydroxyquinoline
- 7-Hydroxy-4-methylcoumarin
Comparison: While these compounds share structural similarities, 8-acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one is unique due to its specific substitution pattern on the quinoline ringFor example, the presence of both hydroxyl and acetyl groups in specific positions enhances its ability to interact with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
8-acetyl-7-hydroxy-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H11NO3/c1-6-5-10(16)13-12-8(6)3-4-9(15)11(12)7(2)14/h3-5,15H,1-2H3,(H,13,16) |
InChI Key |
HMASCMSJBYLPSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)

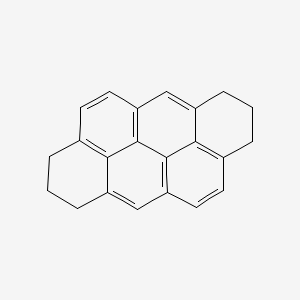
![3-(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B13820284.png)
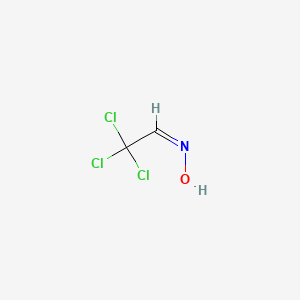
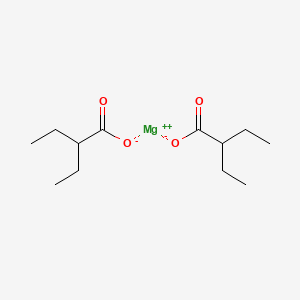
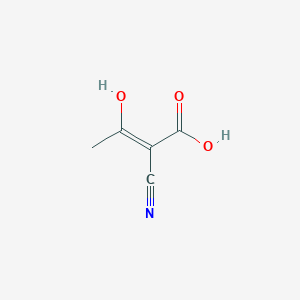
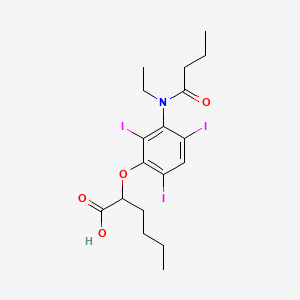
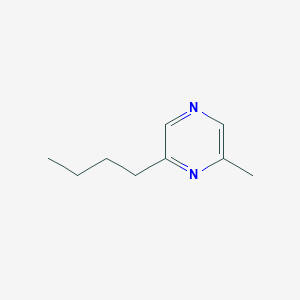
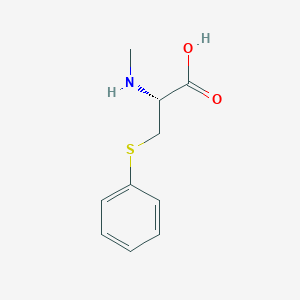
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)


